4-Acetylbenzaldehyde

Descripción

Significance and Research Trajectories of 4-Acetylbenzaldehyde

The significance of this compound in modern chemical research stems directly from its bifunctional nature. The aldehyde group is generally more electrophilic and reactive towards nucleophiles and reducing agents than the ketone group. This inherent difference in reactivity allows for chemoselective reactions, where one carbonyl group can be modified while the other remains intact for subsequent transformations. This property is highly desirable in multi-step organic synthesis.

Current research trajectories involving this compound are diverse and expanding:

Medicinal Chemistry: Derivatives of this compound are being investigated for their therapeutic potential. Studies have shown that certain derivatives can induce apoptosis (programmed cell death) in cancer cell lines, making it a valuable starting point for the development of new anticancer agents.

Materials Science: The compound is utilized in the synthesis of advanced materials. It is a key component in the creation of Schiff base polymers, which are being explored for their applications in developing novel sensors due to their electronic and optical properties.

Asymmetric Catalysis: The presence of two distinct carbonyl groups provides a unique substrate for enantioselective catalysis. Researchers have successfully performed selective reductions of the keto group to produce chiral alcohols, which are important building blocks for pharmaceuticals and other biologically active molecules. researchgate.net For instance, the reduction of this compound can yield (R)-1-(4-formylphenyl)ethanol, demonstrating the potential to create stereochemically defined molecules. researchgate.net

Historical Context of this compound Synthesis and Reactivity Studies

Early investigations into acyl aldehydes laid the groundwork for understanding compounds like this compound. A notable early synthesis was reported in 1950 by W. K. Detweiler and E. D. Amstutz in the Journal of the American Chemical Society. acs.org Their work provided a foundational method for preparing this class of compounds, contributing to the broader study of acyl aldehydes. acs.org

Over the decades, synthetic methods have evolved significantly. A variety of approaches have been developed to improve yield, efficiency, and sustainability.

| Synthetic Method | Precursors | Key Reagents/Catalysts | Description |

| Palladium-Catalyzed Carbonylation | 4'-Bromoacetophenone (B126571), Carbon Monoxide | Palladium catalyst (e.g., MCM-41-2PPdCl₂), Sodium Formate (B1220265) | This modern method introduces a formyl group onto the aromatic ring of the bromo-substituted precursor. It is valued for its efficiency and is often conducted in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. chemicalbook.com |

| Friedel-Crafts Acetylation | Benzaldehyde (B42025) derivatives | Acetylating agent (e.g., acetyl chloride), Lewis acid (e.g., AlCl₃) | An established route involving the electrophilic aromatic substitution to introduce the acetyl group onto a benzaldehyde scaffold. Reaction conditions must be controlled to favor the para-substituted product. |

| Oxidation | 4-Methylacetophenone | Metal catalyst, Oxidizing agent (e.g., O₂) | This approach involves the oxidation of the methyl group of 4-methylacetophenone to an aldehyde. One patented method uses an iron(III) chloride catalyst in the presence of oxygen. |

| Photo-oxidation | o-Methylacetophenone | Light, Copper(II) sulfate (optional) | A method reported in 1976 for the synthesis of the related o-acetylbenzaldehyde, it involves the photo-oxidation of the corresponding methylacetophenone, proceeding through an enol intermediate. arkat-usa.org |

The reactivity of this compound has also been a subject of extensive study. The differential reactivity of its aldehyde and ketone functionalities is the cornerstone of its synthetic utility. The aldehyde is more susceptible to nucleophilic attack and can be selectively protected or reacted. For example, the aldehyde group can be selectively converted to a 1,3-dithiane using a solid-supported catalyst, leaving the ketone group available for other reactions. Furthermore, selective oxidation of the aldehyde group to a carboxylic acid can be achieved using agents like silver(I) catalysts with atmospheric oxygen, yielding 4-acetylbenzoic acid quantitatively.

Role of this compound in Advanced Organic Synthesis Paradigms

In the quest for more efficient and sustainable chemical processes, organic chemists have developed advanced synthesis paradigms such as multicomponent reactions (MCRs) and cascade (or domino) reactions. This compound has proven to be an excellent substrate for these strategies.

Multicomponent Reactions (MCRs) involve the combination of three or more reactants in a single synthetic operation to form a complex product that incorporates portions of all the starting materials. nih.gov This approach is highly atom-economical and reduces the number of purification steps. This compound is used in MCRs to construct a variety of heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. For example, it can react with malononitrile and a β-ketoester in a Hantzsch-type reaction to synthesize highly substituted dihydropyridines or with other components to create 4H-pyran derivatives. researchgate.netscielo.br

Cascade Reactions , also known as domino reactions, are processes where multiple bond-forming transformations occur in a single step without isolating intermediates. lnu.edu.cn The bifunctionality of this compound makes it an ideal starting material for initiating such cascades. A reaction can be initiated at one carbonyl group, leading to an intermediate that subsequently undergoes further intramolecular or intermolecular reactions involving the second carbonyl group. This allows for the rapid construction of molecular complexity from a relatively simple starting material. lnu.edu.cnnih.gov

The application of this compound in these advanced synthetic paradigms highlights its role not just as a static building block, but as a dynamic tool for the efficient and elegant construction of complex molecular architectures.

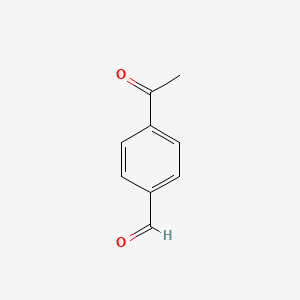

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-acetylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFKRVMXIVSARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188115 | |

| Record name | Benzaldehyde, 4-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3457-45-2 | |

| Record name | Benzaldehyde, 4-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003457452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Acetylbenzaldehyde

Established Synthetic Routes for 4-Acetylbenzaldehyde

Palladium-Catalyzed Carbonylation of 4'-Bromoacetophenone (B126571)

A significant method for the synthesis of this compound is the palladium-catalyzed carbonylation of 4'-bromoacetophenone. This process introduces a formyl group onto the aromatic ring, converting the bromo-substituted precursor into the desired aldehyde.

The efficiency of the palladium-catalyzed carbonylation heavily relies on the chosen catalyst system. A notable system employs a palladium catalyst supported on MCM-41, specifically MCM-41-2PPdCl2. chemicalbook.com The use of phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh3), is crucial for catalyst activity and stability. researchgate.net Studies have shown that an excess of the phosphine ligand can prevent the formation of palladium colloids, thereby maintaining the catalyst's activity. mcgill.ca For instance, in the alkoxycarbonylation of 4-bromoacetophenone, a significant excess of the ligand was necessary to achieve high turnover numbers. mcgill.ca

Ligand choice plays a critical role in optimizing the reaction. For electron-poor aryl bromides like 4-bromoacetophenone, ligands such as Xantphos have demonstrated superior performance, yielding significantly better results compared to other phosphine ligands like PPh3 and dppf. acs.org The optimization of the catalyst system also involves considering the palladium source. Various palladium precursors, including Pd(OAc)2 and PdCl2(PhCN)2, have been systematically evaluated to maximize catalyst efficiency. researchgate.netrptu.de

Table 1: Catalyst Systems for Palladium-Catalyzed Carbonylation of 4'-Bromoacetophenone

| Catalyst Component | Function | Examples |

|---|---|---|

| Palladium Precursor | Source of active Pd(0) catalyst | Pd(OAc)2, PdCl2(PhCN)2, Pd(dba)2 |

| Ligand | Stabilizes catalyst, influences activity and selectivity | PPh3, Xantphos, dppf, BuAd2P |

| Support | Enhances catalyst stability and reusability | MCM-41 |

| Base | Neutralizes acid formed during the reaction | Trialkylamine, K2CO3, Na2CO3 |

| CO Source | Provides the carbonyl group for formylation | Carbon monoxide gas, Sodium formate (B1220265) |

The reaction conditions for the palladium-catalyzed carbonylation of 4'-bromoacetophenone are critical for achieving high yields and ensuring scalability. Typically, the reaction is conducted in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures, generally between 110–130 °C, under atmospheric pressure of carbon monoxide. chemicalbook.com The duration of the reaction can range from 2 to 20 hours.

The choice of base and carbon monoxide source also influences the reaction's outcome. Sodium formate can serve as a formyl source in conjunction with carbon monoxide gas. The scalability of this method is a key advantage, as it avoids the use of harsh reagents. Research has demonstrated that under optimized conditions, high catalyst productivities with turnover numbers (TON) up to 7000 can be achieved. researchgate.net The reaction temperature is a vital parameter, with higher temperatures often favoring the activation of the aryl halide. ikm.org.my For instance, in related cross-coupling reactions, increasing the temperature from 100 °C to 140 °C significantly increased the conversion percentage. ikm.org.my

Table 2: Typical Reaction Conditions for Palladium-Catalyzed Carbonylation

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | 4'-Bromoacetophenone | |

| Catalyst | Palladium complex (e.g., MCM-41-2PPdCl2) | chemicalbook.com |

| Ligand | Phosphine ligand (e.g., Xantphos) | acs.org |

| Solvent | N,N-dimethylformamide (DMF) | chemicalbook.com |

| Temperature | 110–130 °C | chemicalbook.com |

| Pressure | Atmospheric pressure of CO | |

| CO Source | Carbon monoxide, Sodium formate | |

| Base | Trialkylamine | researchgate.net |

| Duration | 2–20 hours |

Friedel-Crafts Acetylation of Benzaldehyde (B42025) Derivatives

Another established route for synthesizing this compound is through the Friedel-Crafts acetylation of benzaldehyde derivatives. ontosight.ai This electrophilic aromatic substitution reaction introduces an acetyl group onto the benzaldehyde ring.

A primary challenge in the Friedel-Crafts acetylation of benzaldehyde is controlling the regioselectivity. The aldehyde group is a deactivating, meta-directing group, while the acetyl group is also deactivating and meta-directing. To achieve the desired para-substitution, careful control of the reaction conditions is essential. The electronic properties of substituents on the aromatic ring strongly influence the regioselectivity of the Friedel-Crafts acylation. alexandonian.com For substrates with both activating and deactivating groups, the directing effects of these groups determine the substitution pattern. alexandonian.com In the case of benzaldehyde, the deactivating nature of the aldehyde group makes direct acetylation to the para position challenging without specific strategies to overcome the inherent directing effects.

Lewis acids are fundamental catalysts in Friedel-Crafts acylation reactions. wikipedia.org A typical Lewis acid used is aluminum chloride (AlCl3). The Lewis acid activates the acylating agent, typically acetyl chloride or acetic anhydride, by forming a complex that generates a highly electrophilic acylium ion. byjus.comsigmaaldrich.com The amount of Lewis acid used is crucial; often, more than a stoichiometric amount is required because the product ketone forms a stable complex with the Lewis acid. wikipedia.org

The choice of Lewis acid can also influence the reaction's outcome. While strong Lewis acids like AlCl3 are common, milder Lewis acids such as zinc(II) salts can also be employed, particularly when the benzene (B151609) ring is activated. wikipedia.org The reaction is generally carried out in a suitable solvent, and the reaction temperature is carefully controlled to promote the desired acylation and prevent side reactions.

Oxidation of 4-Methylbenzaldehyde (B123495)

The oxidation of 4-methylbenzaldehyde presents a potential route for the synthesis of this compound. One patented method describes the direct oxidation of toluene (B28343) and its homologs to benzaldehyde and its derivatives. This process involves a metal catalyst, along with two auxiliary catalysts, in the presence of an oxidizing agent. For the synthesis of this compound, 4-methylacetophenone is oxidized. In a specific example, iron(III) chloride, N-bromosuccinimide, and sodium chloride are used in the presence of oxygen. The reaction is carried out at 100°C for 18 hours, yielding this compound. Another approach involves the oxidation of 4-methylacetophenone at 80°C for 16 hours, resulting in a 53% yield of this compound.

Acetylation of Benzaldehyde

The acetylation of benzaldehyde is a common method for preparing this compound. This reaction typically involves the use of an acetylating agent such as acetyl chloride or acetic anhydride, often in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to facilitate electrophilic aromatic substitution. Controlling the reaction conditions, particularly temperature, is crucial to favor the formation of the para-substituted product. Vilsmeier-Haack reagents, prepared from acetamide (B32628) and an oxychloride (like POCl₃ or SOCl₂), can also be employed for the acetylation of aromatic aldehydes. These reactions can be accelerated using non-conventional methods such as microwave irradiation, sonication, or grinding.

Oxidation of 4-Acetylphenol

The synthesis of this compound can also be achieved through the oxidation of 4-acetylphenol. This transformation requires a suitable oxidizing agent to convert the hydroxyl group of the phenol (B47542) into an aldehyde functionality.

Novel and Emerging Synthetic Approaches to this compound

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step, offer an efficient pathway for synthesizing complex molecules. These reactions are advantageous due to their atom economy and reduced number of purification steps. For instance, the condensation of 2-aminothiophenol (B119425) with this compound in the presence of ZnO nanoparticles at room temperature yields 1-(4-(benzo[d]thiazol-2-yl)phenyl)ethanone. Another example is the four-component reaction of benzaldehyde, malononitrile, hydrazine (B178648) hydrate, and ethyl acetoacetate, catalyzed by taurine, to produce dihydropyrano[2,3-c]pyrazoles.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles focus on designing chemical processes that minimize or eliminate hazardous substances. Key principles include waste prevention, maximizing atom economy, using less hazardous chemicals, and employing safer solvents and reaction conditions. In the context of this compound synthesis, applying green chemistry could involve using environmentally benign catalysts and solvents. For example, the use of a low transition temperature mixture of oxalic acid dihydrate and proline as a green reaction medium for the synthesis of 2-substituted benzothiazoles from aromatic aldehydes demonstrates an eco-friendly approach. Another green method involves using rice husk-derived chemically activated carbon as a catalyst in an aqueous medium. The use of renewable feedstocks is also a core principle of green chemistry.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound. In the photolysis of 1-(4-azidomethyl-phenyl)-ethanone, this compound is formed as a minor product. Mechanistic studies, including laser flash photolysis and computational studies, suggest the involvement of a triplet alkyl nitrene intermediate. Time-dependent density functional theory (TD-DFT) calculations support the formation of this intermediate.

In carboxylation reactions, this compound can selectively react over ketones. For example, the formation of 2-(4-acetylphenyl)-2-hydroxyacetic acid from this compound highlights this selectivity. The proposed mechanism involves the excitation of an Iridium(III) photocatalyst, followed by its reduction and subsequent reaction with the aldehyde.

Electron Density Distribution Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides significant insights into the reactivity of this compound by modeling its electron density distribution. These simulations are crucial for identifying the reactive sites within the molecule. The aldehyde group exhibits notable electrophilicity, which is a key factor in its propensity for nucleophilic attack. Concurrently, the electron-withdrawing nature of the acetyl group plays a role in stabilizing transition states during reactions.

Transition State Analysis

The study of transition states is fundamental to understanding the reaction pathways and selectivity observed in the synthesis and transformations of this compound. For instance, in the reduction of this compound, different enzymes can exhibit distinct chemoselectivity. One enzyme might selectively reduce the ketone carbonyl group, while another targets the aldehyde group. acs.org Theoretical investigations into the transition states of these reactions can unravel the structural and energetic factors that govern this selectivity. acs.org

In allylation reactions involving this compound, the geometry of the transition state plays a crucial role in determining the stereochemical outcome. nih.gov Computational models have shown that to avoid unfavorable steric interactions, certain substituents on the aldehyde prefer a pseudoaxial position in a chair-like transition state. nih.gov This preference for a specific transition state geometry directly influences the relative configuration of the resulting homoallylic alcohol products. nih.gov Furthermore, the isomerization of related compounds has been linked to a resonance-stabilized carbanion transition state structure, with the rate of reaction being dependent on factors like pH and solvent. acs.org

Ligand Design and Catalyst Stability in Palladium Systems

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and are frequently employed in the production of this compound and its derivatives. numberanalytics.com The design of ligands associated with the palladium catalyst is critical for its activity, selectivity, and stability. numberanalytics.comnih.gov

One of the primary challenges in these catalytic systems is the deactivation of the palladium catalyst, which can occur through ligand degradation or the adsorption of byproducts. Strategies to mitigate this include the use of bulky phosphine ligands, which enhance catalyst stability. N-Heterocyclic carbenes (NHCs) have also emerged as a highly effective class of ligands, offering both high stability and activity in a variety of palladium-catalyzed reactions. numberanalytics.comresearchgate.net

The choice of ligand can be tailored to specific substrates to improve reaction outcomes. nih.gov For example, in Suzuki-Miyaura cross-coupling reactions, the use of bidentate ligands with flexible backbones has been shown to improve the activity of palladium catalysts. numberanalytics.comikm.org.my Furthermore, immobilizing palladium catalysts on solid supports, such as magnetic nanoparticles, facilitates their recovery and reuse, contributing to more sustainable and efficient chemical processes. numberanalytics.comikm.org.my The stability and catalytic activity of these systems are influenced by the binding strength of the surface ligands to the palladium ions. nih.gov

Reactivity and Derivatization Studies of 4 Acetylbenzaldehyde

Carbonyl Group Reactivity in 4-Acetylbenzaldehyde.

The presence of two carbonyl groups, an aldehyde (-CHO) and an acetyl (-COCH₃), at the para positions of a benzene (B151609) ring governs the chemical behavior of this compound. The aldehyde carbonyl is generally more electrophilic and thus more reactive towards nucleophilic attack and reduction compared to the ketone carbonyl. libretexts.org This inherent difference in reactivity is the basis for most selective derivatization strategies.

Selective reduction of one carbonyl group in the presence of the other is a key transformation of this compound, enabling the synthesis of various functionalized molecules. The outcome of the reduction is highly dependent on the choice of reducing agent, catalyst, and reaction conditions.

The aldehyde group in this compound can be selectively reduced to a primary alcohol while leaving the ketone group intact. This is the more common selective reduction pathway due to the higher reactivity of the aldehyde. orientjchem.org Various methods have been developed to achieve this transformation with high chemoselectivity.

For instance, a system of sodium borohydride (B1222165) (NaBH₄) with sodium nitrate (B79036) (NaNO₃) in water has been shown to effectively reduce this compound to the corresponding ketoalcohol, 4-acetylbenzyl alcohol, in 90% yield within 65 minutes. orientjchem.org Similarly, the use of an N-heterocyclic carbene borane (B79455) in conjunction with acetic acid in ethyl acetate (B1210297) achieves the same selective reduction, affording 4-acetylbenzyl alcohol in 79% yield. nih.gov

Enzymatic reductions also provide excellent selectivity. The aldehyde reductase from Oceanospirillum sp. MED92 (OsAR) catalyzes the specific reduction of the aldehyde group in this compound. researchgate.netwiley-vch.de Another enzyme, ChKRED12, also selectively reduces the aldehyde group, preserving the ketone. acs.org Furthermore, a zinc acetate (Zn(OAc)₂) catalyzed reduction using pinacolborane (HBpin) as a hydrogen source selectively reduces the formyl group. mdpi.comnih.gov

Table 1: Selective Reduction of the Aldehyde Moiety in this compound

| Reagent/Catalyst | Conditions | Product | Yield | Reference(s) |

| NaBH₄/NaNO₃/H₂O | Room Temperature, 65 min | 4-Acetylbenzyl alcohol | 90% | orientjchem.org |

| N-heterocyclic carbene borane / Acetic acid | EtOAc, Room Temperature, 24 h | 4-Acetylbenzyl alcohol | 79% | nih.gov |

| Zn(OAc)₂ / HBpin | THF, 25 °C, 1 h | 4-Acetylbenzyl alcohol | - | mdpi.comnih.gov |

| ChKRED12 (enzyme) | pH 7.0, 30 °C | 4-Acetylbenzyl alcohol | - | acs.org |

| OsAR (enzyme) | - | 4-Acetylbenzyl alcohol | - | researchgate.netwiley-vch.de |

While the aldehyde is more intrinsically reactive, selective reduction of the less reactive ketone moiety can be achieved, often through the use of specific catalysts or by temporarily deactivating the aldehyde group. cdnsciencepub.comcdnsciencepub.com

One notable method involves the use of a superabsorbed alcohol dehydrogenase, Chiralidon-R, which exhibits a high preference for reducing the keto group. This enzymatic process reduces this compound to the chiral alcohol (R)-1-(4-formylphenyl)ethanol with a 96.5% yield. chemrxiv.org Similarly, the ketoreductase LkADH selectively reduces the ketone carbonyl group while preserving the aldehyde group, particularly under alkaline conditions. acs.org

A chemical approach involves using diborane (B8814927) on silica (B1680970) gel after forming an adduct of the more reactive aldehyde group with sodium bisulfite, which serves as a protecting group. cdnsciencepub.comcdnsciencepub.com This strategy allows the diborane to selectively reduce the ketone, yielding 4-(1-hydroxyethyl)benzaldehyde (B3331304) with 93% selectivity. cdnsciencepub.comcdnsciencepub.com

Table 2: Selective Reduction of the Ketone Moiety in this compound

| Reagent/Catalyst | Strategy | Product | Yield/Selectivity | Reference(s) |

| Chiralidon-R (enzyme) | Enzymatic preference | (R)-1-(4-formylphenyl)ethanol | 96.5% Yield | chemrxiv.org |

| LkADH (enzyme) | Enzymatic preference | 1-(4-formylphenyl)ethanol | High Selectivity | acs.org |

| Diborane / Silica gel | Aldehyde protection with sodium bisulfite | 4-(1-hydroxyethyl)benzaldehyde | 93% Selectivity | cdnsciencepub.comcdnsciencepub.com |

| Lithium tri-t-butoxyhydroaluminate | Aldehyde protection with Girard's reagent | 1-(4-formylphenyl)ethanol | 81% Selectivity | oup.com |

Protecting group strategies are essential for reversing the inherent reactivity of this compound to achieve selective reduction of the ketone. cdnsciencepub.comwiley-vch.de This involves temporarily masking the more reactive aldehyde group, allowing the chemical transformation to occur at the ketone center, followed by deprotection. researchgate.netresearchgate.net

A well-documented strategy is the use of sodium bisulfite on silica gel. cdnsciencepub.comcdnsciencepub.com The aldehyde selectively forms a stable adduct with sodium bisulfite, effectively protecting it. Subsequent reduction with diborane targets the unprotected ketone group. cdnsciencepub.comcdnsciencepub.com

Another approach utilizes Girard's reagents, which are hydrazine (B178648) derivatives that react preferentially with the aldehyde group. oup.com After protection, reduction with a reagent like lithium tri-t-butoxyhydroaluminate selectively reduces the ketone. This method yielded 1-(4-formylphenyl)ethanol with 81% selectivity. oup.com

The formation of acetals is another common protecting group strategy. thieme-connect.com In the presence of tetrafluoroboric acid adsorbed on silica gel (HBF₄-SiO₂), this compound undergoes exclusive acetal (B89532) formation at the aldehyde carbonyl group, which can then allow for selective reactions at the ketone position. thieme-connect.com

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid without affecting the ketone moiety. A silver(I)-catalyzed aerobic oxidation performed in water at a mild temperature provides a quantitative yield of 4-acetylbenzoic acid. nih.gov This method uses atmospheric oxygen as the oxidant and demonstrates high selectivity for the aldehyde group. nih.gov Other oxidizing agents, such as potassium permanganate, can also be used to achieve this transformation to 4-acetylbenzoic acid.

Nucleophilic addition is a fundamental reaction for carbonyl compounds. libretexts.orgsavemyexams.com In this compound, the aldehyde carbonyl is the preferred site for nucleophilic attack due to its greater electrophilicity and lower steric hindrance compared to the ketone carbonyl. libretexts.org

A clear example of this selectivity is in the formation of acetals. Using trimethyl orthoformate with a catalytic amount of tetrafluoroboric acid on silica gel results in the exclusive formation of the acetal at the aldehyde position, yielding 1-[4-(dimethoxymethyl)phenyl]ethan-1-one. thieme-connect.com

Similarly, the reaction with hydrazine derivatives like Girard's reagent is a nucleophilic addition that occurs selectively at the aldehyde function, which is a key step in the protecting group strategy mentioned previously. oup.com Computational studies using Density Functional Theory (DFT) support these experimental findings, indicating that the aldehyde group's higher electrophilicity favors nucleophilic attacks.

Condensation Reactions

This compound readily participates in condensation reactions, a class of reactions where two molecules combine with the loss of a small molecule, such as water. The presence of both an aldehyde and a ketone functional group provides multiple sites for these reactions.

One of the most common condensation reactions involving this compound is the Knoevenagel condensation . This reaction is a modification of the aldol (B89426) condensation and involves the reaction of an aldehyde or ketone with an active hydrogen compound in the presence of a basic catalyst. minia.edu.egmdma.ch For instance, this compound can react with thiazolidine-2,4-dione in the presence of a base to form 5-(4-acetylbenzyl)thiazolidine-2,4-dione. minia.edu.eg The aldehyde group of this compound is the typical site of reaction in Knoevenagel condensations. minia.edu.egmdma.ch

Another important condensation reaction is the aldol condensation . A classic example involves the reaction between benzaldehyde (B42025) and acetophenone, which can be used to synthesize related chalcone (B49325) structures. chemistrysteps.com In the case of this compound, the acetyl group can provide the enolizable protons for the aldol reaction, or the aldehyde group can act as the electrophile. Biological systems also utilize carbonyl condensation reactions, such as in the biosynthesis of citric acid where acetyl-CoA acts as a nucleophile. organicchemistrytutor.com

The table below summarizes key condensation reactions involving this compound and related structures.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Knoevenagel Condensation | This compound, Thiazolidine-2,4-dione | Basic catalyst | α,β-unsaturated compound |

| Aldol Condensation | Benzaldehyde, Acetophenone | Sodium acetate, HCl, Reflux | Chalcone derivative |

Electrophilic Aromatic Substitution Reactions of this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The substituents already present on the ring influence the rate and regioselectivity of the substitution. libretexts.org

Both the acetyl group (-COCH₃) and the formyl group (-CHO) are electron-withdrawing groups (EWGs). minia.edu.eglibretexts.org These groups deactivate the benzene ring towards electrophilic attack by withdrawing electron density, making the reaction slower compared to benzene itself. libretexts.orgsavemyexams.com Furthermore, both the acetyl and formyl groups are meta-directors, meaning they direct incoming electrophiles to the positions meta to themselves. minia.edu.egmasterorganicchemistry.comstackexchange.com

In this compound, the acetyl group is at position 1 and the formyl group is at position 4. The positions ortho to the acetyl group (2 and 6) are meta to the formyl group. Conversely, the positions ortho to the formyl group (3 and 5) are meta to the acetyl group. Therefore, the directing effects of the two groups reinforce each other, directing incoming electrophiles to positions 2, 3, 5, and 6. libretexts.orgtutorchase.com However, substitution at the positions between the two groups (positions 2 and 6 relative to the acetyl group) can be sterically hindered. libretexts.org

Common electrophilic aromatic substitution reactions include nitration and halogenation. wikipedia.org

Nitration : This reaction introduces a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org For this compound, nitration would be expected to yield a mixture of 4-acetyl-2-nitrobenzaldehyde (B11905388) and 4-acetyl-3-nitrobenzaldehyde.

Halogenation : This involves the substitution of a hydrogen atom with a halogen (e.g., Cl, Br). The reaction is typically carried out in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination. uvic.calibretexts.org Halogenation of this compound would similarly be directed to the positions meta to the deactivating groups.

The table below summarizes the directing effects of the functional groups in this compound.

| Functional Group | Electronic Effect | Directing Effect |

| Acetyl (-COCH₃) | Electron-withdrawing (Deactivating) | meta |

| Formyl (-CHO) | Electron-withdrawing (Deactivating) | meta |

Derivatization Strategies for Functional Enhancement

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific application, such as enhancing detectability in analytical methods.

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form imines (also known as Schiff bases), and with hydrazines to form hydrazones. These reactions involve the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of imines and hydrazones is a reversible process. uvic.ca

The general reaction for imine formation is: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

The general reaction for hydrazone formation is: R-CHO + H₂N-NH-R' ⇌ R-CH=NNH-R' + H₂O

These reactions are crucial in synthetic chemistry for creating new carbon-nitrogen bonds and are also used to prepare derivatives for analytical characterization. For example, hydrazones derived from this compound have been investigated for their potential antitumor activity. minia.edu.eg

For analytical purposes, particularly in chromatography, derivatization is employed to improve the volatility, thermal stability, and detectability of analytes. Aldehydes like this compound can be derivatized for analysis by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Common derivatization reagents for aldehydes include:

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) : This reagent reacts with carbonyl compounds to form oxime derivatives that are highly sensitive to electron capture detection (ECD) in GC. uvic.ca

2,4-Dinitrophenylhydrazine (DNPH) : DNPH is a classic reagent for derivatizing aldehydes and ketones. The resulting 2,4-dinitrophenylhydrazones are colored compounds that can be readily analyzed by HPLC with UV detection. uvic.ca

Silylating agents : Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert less volatile compounds into more volatile trimethylsilyl (B98337) (TMS) derivatives for GC analysis. This is particularly useful if other functional groups that can be silylated are present.

Dansylhydrazine : This reagent forms fluorescent derivatives with carbonyl compounds, allowing for highly sensitive detection in HPLC. savemyexams.com

The choice of derivatization reagent depends on the analytical technique being used and the specific requirements of the analysis.

The table below lists some common derivatization reagents for aldehydes.

| Reagent | Abbreviation | Derivative Formed | Analytical Technique |

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride | PFBHA | Oxime | GC-ECD |

| 2,4-Dinitrophenylhydrazine | DNPH | Hydrazone | HPLC-UV |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether | GC-MS |

| Dansylhydrazine | - | Fluorescent hydrazone | HPLC-Fluorescence |

Isotopic labeling involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule. mdma.ch These labeled compounds are invaluable tools in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mdma.ch

Deuterium-labeled compounds are chemically similar to their unlabeled counterparts but have a higher mass, which allows them to be used as internal standards in quantitative MS analysis. The use of stable isotope-labeled internal standards can account for variations during sample preparation and analysis, leading to more accurate quantification. For example, deuterium-labeled this compound has been used in mechanistic studies of reduction reactions. libretexts.org The synthesis of deuterium-labeled compounds can be achieved through methods like reduction with a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄).

Fragmentation analysis in mass spectrometry provides structural information about a molecule. The GC-MS fragmentation pattern of this compound shows a molecular ion peak (M⁺) at m/z 148, with other significant fragments at m/z 133 (loss of -CH₃) and 105 (loss of -COCH₃). Isotopic labeling can help elucidate fragmentation pathways by indicating which atoms are retained in the fragment ions. mdma.ch For instance, labeling the aldehyde hydrogen with deuterium would shift the molecular ion peak and any fragments containing that deuterium atom by one mass unit, confirming their composition.

The use of stable isotopes is also crucial in metabolic studies to trace the fate of compounds in biological systems. mdma.ch

Advanced Derivatization Reagents and Methodologies.

Functionalization at Quaternary Stereocenters

The creation of all-carbon quaternary stereocenters, which are carbon atoms bonded to four distinct carbon substituents, is a notable challenge in synthetic organic chemistry. acs.orgnih.gov The steric congestion around the central carbon atom necessitates highly selective and efficient chemical transformations. chemrxiv.orgnih.gov this compound has proven to be a valuable substrate in advanced, multi-component reactions designed to construct these sterically demanding structural motifs. researchgate.net

A significant methodology for achieving this functionalization is through the diastereoselective allylation of the aldehyde group present in this compound. researchgate.net This reaction is a key step in a one-pot, four-component process that assembles a complex molecular architecture, leading to the formation of a homoallylic alcohol that contains a quaternary stereocenter. The reaction sequence is initiated by the carbocupration of an alkynyl sulfoxide, which is immediately followed by a homologation step using an in-situ generated zinc carbenoid. The resultant 3,3'-disubstituted allylzinc reagent then serves as the nucleophile for the aldehyde. researchgate.net

A critical aspect of this transformation when employing this compound is the observed chemoselectivity. The allylzinc species selectively attacks the more reactive aldehyde functional group, leaving the ketone moiety untouched. researchgate.net This selective functionalization yields a homoallylic alcohol where the stereochemistry of the newly formed hydroxyl-bearing carbon and the adjacent quaternary center is precisely controlled. The diastereoselectivity of this allylation reaction is explained by the Zimmerman-Traxler transition state model, in which the bulky aryl substituent of the aldehyde adopts a pseudo-axial orientation to minimize steric interactions. researchgate.net

The specific outcomes of the research, particularly the reaction with this compound, demonstrate a powerful and controlled approach to generating molecules with congested quaternary carbons.

Diastereoselective Allylation of this compound

This table presents the results from the diastereoselective allylation of this compound using a specific allylzinc reagent generated in situ.

| Entry | R¹ Group | R² Group | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Hexyl | Ethyl | This compound | 1-(4-acetylphenyl)-2-ethyl-2-(hexyl(sulfinyl)methyl)pent-3-en-1-ol | 68 | >98:2 |

| Data sourced from Marek, I. et al. (2011). researchgate.net |

The successful application of this compound in this sophisticated transformation underscores its role as a versatile building block for synthesizing architecturally complex molecules that feature all-carbon quaternary stereocenters. researchgate.net

Computational Chemistry and Theoretical Studies of 4 Acetylbenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum mechanical modeling, used extensively to investigate the electronic structure and properties of 4-acetylbenzaldehyde. solubilityofthings.comorientjchem.org These calculations are pivotal in predicting the molecule's behavior in chemical reactions.

This compound presents a challenge in regioselectivity due to the presence of two distinct carbonyl functional groups: an aldehyde and a ketone. DFT calculations are instrumental in predicting which site is more susceptible to nucleophilic or electrophilic attack. nih.gov

Studies have shown that the aldehyde group's electrophilicity makes it a favorable site for nucleophilic attacks. The electron-withdrawing nature of the acetyl group further influences the reactivity of the aromatic ring and the stability of reaction intermediates. Computational models can accurately predict the regioselectivity in various reactions, such as the 1,3-dipolar cycloadditions of related compounds, by calculating the activation barriers for different pathways. unimi.it For instance, in the context of enzymatic reductions, theoretical investigations have been conducted to understand the chemoselectivity of ketoreductases. These studies reveal that enzymes like Lactobacillus kefir alcohol dehydrogenase (LkADH) selectively reduce the ketone group, while Corynebacterium hylocereus ketoreductase (ChKRED12) selectively targets the aldehyde group. acs.org DFT helps rationalize these outcomes by analyzing the electronic properties of the substrate in the enzyme's active site. acs.org

| Reactant/Catalyst | Target Site on this compound | Primary Product | Reference |

|---|---|---|---|

| LkADH (Ketoreductase) | Ketone (-COCH₃) | 4-(1-hydroxyethyl)benzaldehyde (B3331304) | acs.org |

| ChKRED12 (Ketoreductase) | Aldehyde (-CHO) | (4-acetylphenyl)methanol | acs.org |

| General Nucleophiles | Aldehyde (-CHO) | Varies (e.g., alcohol formation) |

DFT simulations are used to model the three-dimensional distribution of electron density across the this compound molecule. gisaxs.com This analysis is crucial for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are the primary sites of chemical reactivity. The electron density map typically shows a high concentration of negative charge around the oxygen atoms of both the aldehyde and acetyl groups due to their high electronegativity. Conversely, the carbonyl carbons are electron-deficient and thus electrophilic. DFT simulations can quantify this, showing the aldehyde group to be a particularly strong electrophilic site, favoring reactions like nucleophilic additions. This uneven distribution of charge is a key determinant of the molecule's interaction with other reagents. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org For this compound, which typically acts as an electrophile, its LUMO is of primary importance.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital can accept electrons from a nucleophile. DFT calculations place the LUMO energy of this compound at approximately -1.5 eV. The spatial distribution of the LUMO is largely centered on the aldehyde and acetyl carbonyl groups, indicating that these are the most electrophilic sites ready to accept electrons.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and would be involved if the molecule were to act as a nucleophile.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. In a reaction, the interaction between the HOMO of a nucleophile and the LUMO of this compound governs the reaction pathway. taylorandfrancis.comyoutube.com

| Molecular Orbital | Calculated Energy (Approx.) | Significance | Reference |

|---|---|---|---|

| LUMO | -1.5 eV | Indicates primary sites for nucleophilic attack (electrophilicity) | |

| HOMO-LUMO Gap | Data-dependent | Correlates with chemical reactivity and kinetic stability | researchgate.net |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to observe the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. youtube.com These simulations are particularly valuable for studying this compound in complex systems, such as within the active site of an enzyme. acellera.com

A notable study used MD simulations to understand the opposing chemoselectivity of two ketoreductases, LkADH and ChKRED12, toward this compound. acs.org The simulations tracked the position and orientation of the substrate within the enzyme's binding pocket over time. The results demonstrated that in LkADH, the substrate binds in such a way that the ketone's carbonyl group is positioned closer to the hydride-donating NADPH cofactor. In contrast, within ChKRED12, the molecule orients itself to present the aldehyde group for reduction. These dynamic models successfully explained the experimentally observed selectivity, highlighting how subtle differences in the enzyme's active site architecture dictate the reaction's outcome. acs.org

Modeling of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed modeling of reaction pathways, including the identification of transient, high-energy structures known as transition states. solubilityofthings.comnumberanalytics.com Understanding the structure and energy of the transition state is key to predicting reaction rates and mechanisms. solubilityofthings.com

For this compound, DFT calculations can model the entire energy profile of a reaction, such as its reduction. In the enzymatic reduction by LkADH, the proposed mechanism involves the transfer of a hydride ion from NADPH to the ketone's carbonyl carbon. acs.org This leads to a high-energy alkoxide intermediate (the transition state), which is then stabilized by hydrogen bonding with specific amino acid residues in the active site, such as Ser142 and Tyr155. acs.org By calculating the activation energy—the energy difference between the reactants and the transition state—theoreticians can predict the feasibility and rate of a reaction, validating proposed mechanisms. mpg.de

Integration of Computational and Experimental Data

The true power of theoretical chemistry is realized when computational findings are integrated with experimental results to build a comprehensive understanding of a chemical system.

A prime example is the study of the enzymatic reduction of this compound. acs.org

Experimental Observation: Laboratory experiments showed that the LkADH enzyme reduces the ketone group, while the ChKRED12 enzyme reduces the aldehyde group. acs.org

Computational Explanation: MD simulations and DFT calculations provided the rationale. The simulations showed that the substrate's orientation within the enzyme's active site determines the regioselectivity. The calculations confirmed that the observed reaction pathways were energetically favorable. acs.org

This synergy is also seen when comparing calculated spectral data with experimental measurements. For example, ¹³C NMR chemical shifts for this compound calculated using DFT methods show good agreement with experimental NMR spectra, confirming the accuracy of the computational model of the electronic structure. figshare.com By cross-validating computational models with experimental data, researchers can confidently use these theoretical tools to predict the outcomes of new reactions and design more efficient synthetic pathways.

Pharmacokinetic Property Prediction (ADME/T)

In modern drug discovery and development, the early assessment of a compound's pharmacokinetic properties is crucial for success. schrodinger.com Computational, or in silico, methods provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) profile of chemical compounds before committing to expensive and time-consuming laboratory synthesis and testing. schrodinger.comresearchgate.net Various computational models, often employing machine learning and quantitative structure-activity relationship (QSAR) methodologies, are used to forecast these essential parameters. nih.govnih.gov For this compound, several key ADME/T properties have been predicted using such computational tools.

Absorption: The absorption of a compound is a key determinant of its oral bioavailability. discoveryjournals.org Computational models predict this property by assessing parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and interaction with efflux transporters like P-glycoprotein (P-gp). eijppr.comnih.gov For this compound, in silico models predict high gastrointestinal (GI) absorption. eijppr.com This is supported by its physicochemical properties which align with criteria for good oral bioavailability, such as those outlined in Lipinski's Rule of Five. discoveryjournals.org Furthermore, it is predicted to be a non-inhibitor of P-glycoprotein, suggesting that its absorption is unlikely to be limited by this major efflux pump. eijppr.com

Distribution: Once absorbed, a compound is distributed throughout the body. Key parameters for this phase include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). nih.govnih.gov High plasma protein binding can limit the amount of free compound available to exert its biological effect. nih.gov Computational predictions for this compound suggest it has a high percentage of plasma protein binding. Its ability to penetrate the central nervous system is another critical factor; predictions indicate that this compound is likely capable of crossing the blood-brain barrier. eijppr.com

Metabolism: The biotransformation of compounds, primarily by the cytochrome P450 (CYP) family of enzymes, is a critical aspect of their pharmacokinetics. nih.gov Inhibition of these enzymes can lead to drug-drug interactions. Computational predictions suggest that this compound is not likely to inhibit major CYP isoforms such as CYP1A2, CYP2C19, CYP2C9, and CYP2D6. However, some models indicate potential inhibition of CYP3A4 and suggest that the acetyl group may be a site for oxidation.

Toxicity: Early prediction of potential toxicity is a vital step in evaluating a compound. ucl.ac.uk The Ames test for mutagenicity is a common in silico screen. For this compound, computational models predict a low probability of mutagenicity. Additionally, predictions for hERG (human Ether-à-go-go-Related Gene) channel inhibition, a key indicator of cardiotoxicity, suggest that this compound is a non-inhibitor.

The predicted ADME/T properties for this compound are summarized in the tables below.

Table 1: Predicted Physicochemical and Absorption Properties

| Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Indicates good absorption from the gut. |

| Caco-2 Permeability | High | Suggests good intestinal membrane permeability. |

| P-glycoprotein (P-gp) Substrate | No | Efflux by P-gp is unlikely to limit absorption. |

| P-glycoprotein (P-gp) Inhibitor | No | Low risk of P-gp related drug interactions. eijppr.com |

| Lipinski's Rule of Five | 0 Violations | Suggests drug-like properties and good oral bioavailability. discoveryjournals.org |

Table 2: Predicted Distribution, Metabolism, and Toxicity (DMT) Properties

| Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Blood-Brain Barrier (BBB) Penetrant | Yes | Compound is likely to enter the central nervous system. eijppr.com |

| Plasma Protein Binding (PPB) | High (>90%) | High binding may limit the free fraction of the compound. nih.gov |

| CYP1A2 Inhibitor | No | Low potential for drug interactions via this enzyme. eijppr.com |

| CYP2C19 Inhibitor | No | Low potential for drug interactions via this enzyme. eijppr.com |

| CYP2C9 Inhibitor | No | Low potential for drug interactions via this enzyme. |

| CYP2D6 Inhibitor | No | Low potential for drug interactions via this enzyme. |

| CYP3A4 Inhibitor | Yes (Predicted) | Potential for drug interactions with CYP3A4 substrates. |

| AMES Mutagenicity | No | Low likelihood of being a mutagen. nih.gov |

| hERG I Inhibitor | No | Low risk of causing cardiotoxicity. |

Table of Mentioned Compounds

| Compound Name |

|---|

Advanced Spectroscopic Investigations of 4 Acetylbenzaldehyde

Elucidation of Molecular Structure through Advanced NMR Techniques.rsc.orgmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique that provides profound insight into the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. numberanalytics.comslideshare.net For 4-Acetylbenzaldehyde, both proton (¹H) and carbon-13 (¹³C) NMR analyses provide definitive evidence for its structure, identifying the distinct chemical environments of each atom.

¹H NMR Spectroscopic Analysis.rsc.org

In ¹H NMR spectroscopy, the chemical shift, integration, and splitting pattern (multiplicity) of each signal reveal the electronic environment, the number of protons, and the neighboring proton interactions, respectively. studymind.co.uk The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays characteristic signals for its aldehyde, aromatic, and acetyl protons.

Detailed analysis shows a singlet for the aldehyde proton, two distinct doublets for the aromatic protons due to their para-substitution pattern, and a singlet for the three protons of the acetyl group. rsc.org The specific chemical shifts and coupling constants provide unambiguous confirmation of the connectivity within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 10.12 | Singlet (s) | N/A | 1H | Aldehyde proton (-CHO) |

| 8.11 | Doublet (d) | 8.1 | 2H | Aromatic protons (ortho to -CHO) |

| 7.99 | Doublet (d) | 8.4 | 2H | Aromatic protons (ortho to -COCH₃) |

| 2.67 | Singlet (s) | N/A | 3H | Acetyl protons (-COCH₃) |

¹³C NMR Spectroscopic Analysis.rsc.orgmdpi.com

¹³C NMR spectroscopy maps the carbon framework of a molecule, with the chemical shift of each carbon atom being highly sensitive to its hybridization and electronic environment. libretexts.org Due to the low natural abundance of the ¹³C isotope, spectra are often acquired using broadband proton decoupling, which simplifies the spectrum by removing C-H coupling and presenting each unique carbon signal as a singlet. libretexts.org

The ¹³C NMR spectrum of this compound shows distinct resonances for the two carbonyl carbons (aldehyde and ketone), the four aromatic carbons (two of which are non-equivalent due to substitution), and the methyl carbon of the acetyl group. rsc.orgrsc.org The downfield shifts of the carbonyl carbons are particularly characteristic, a result of both sp² hybridization and the strong deshielding effect of the double-bonded oxygen atom. libretexts.org

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 197.6 | Ketone Carbonyl (C=O) |

| 191.8 | Aldehyde Carbonyl (CHO) |

| 141.3 | Aromatic C (quaternary, attached to -COCH₃) |

| 139.2 | Aromatic C (quaternary, attached to -CHO) |

| 130.0 | Aromatic C-H (ortho to -CHO) |

| 129.0 | Aromatic C-H (ortho to -COCH₃) |

| 27.1 | Acetyl Methyl Carbon (-CH₃) |

Mass Spectrometric Analysis and Fragmentation Pathways.rsc.orgmdpi.com

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through the analysis of fragmentation patterns. nih.govwvu.edu For this compound (Molecular Weight: 148.16 g/mol ), electrospray ionization (ESI) mass spectrometry typically shows a protonated molecular ion [M+H]⁺ at an m/z of approximately 149.0. rsc.orgnih.govsigmaaldrich.com

Upon collision-induced dissociation (CID), the molecular ion undergoes fragmentation, breaking at its weakest bonds. The fragmentation pathways for this compound are dictated by the presence of the two carbonyl functional groups. Key fragmentation events include:

Loss of a methyl radical (•CH₃): Cleavage of the bond between the acetyl carbonyl and the methyl group results in the formation of a stable acylium ion at m/z 133.

Loss of a formyl radical (•CHO): Fragmentation can occur via the loss of the aldehyde group, producing an ion at m/z 119.

Loss of an acetyl radical (•COCH₃): Cleavage of the bond between the aromatic ring and the acetyl group can lead to a fragment at m/z 105, corresponding to the benzoyl cation.

These characteristic fragmentation patterns provide a definitive fingerprint for the identification of this compound.

Infrared (IR) and Raman Spectroscopic Studies.mdpi.comsigmaaldrich.comescholarship.org

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that identify functional groups within a molecule. photothermal.comcigrjournal.org IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the molecule's polarizability. photothermal.commjcce.org.mk

For this compound, the most prominent features in its IR spectrum are the stretching vibrations (ν) of its two distinct carbonyl groups. researchgate.net The electronic differences between the aldehyde and ketone functionalities result in separate, resolvable absorption bands.

| Vibrational Mode | Frequency (cm⁻¹) | Functional Group |

|---|---|---|

| Aldehyde C=O Stretch | 1706 | -CHO |

| Ketone C=O Stretch | 1687 | -COCH₃ |

Vibrational Strong Coupling (VSC) in Reaction Control.sigmaaldrich.comacs.orgresearchgate.net

A frontier in physical organic chemistry is the use of vibrational strong coupling (VSC) to control chemical reactivity. researchgate.netchemrxiv.org This phenomenon occurs when a molecular vibration is placed in resonance with a confined electromagnetic field, typically within a Fabry-Perot optical microcavity. nih.gov The resulting energy exchange leads to the formation of new hybrid light-matter states known as vibro-polaritons, which can alter the potential energy surface of a reaction and thus modify its rate and selectivity. escholarship.orgchemrxiv.org

Site-Selective Reactivity Modification.sigmaaldrich.comacs.orgresearchgate.net

The distinct vibrational frequencies of the aldehyde and ketone groups in this compound make it an ideal candidate for studying site-selective chemistry using VSC. researchgate.net Research has demonstrated that by specifically tuning a Fabry-Perot cavity to the ketone's C=O stretching frequency (1687 cm⁻¹), the reactivity of this group can be selectively modified relative to the aldehyde. researchgate.netiese.edu

In one key study, placing the ketone carbonyl stretch under VSC conditions was shown to influence the outcome of a site-selective reaction. nih.goviese.edu This control is further enhanced by the development of actuatable FP cavities, which can automatically adjust to maintain the resonance condition as the reaction progresses, compensating for changes in the refractive index. acs.orgnih.goviese.edu This dynamic tuning resulted in a nearly 50% improvement in site-selective reactivity compared to a static cavity, showcasing VSC as a powerful, non-invasive tool for directing chemical transformations. iese.edu

Advanced IR Techniques (e.g., ATR-IR)

Attenuated Total Reflectance (ATR) is a powerful sampling technique used in conjunction with Fourier Transform Infrared (FTIR) spectroscopy. mt.com ATR-FTIR allows for the direct analysis of solid and liquid samples with minimal to no sample preparation, which is a significant advantage over traditional transmission methods that often require sample dilution or the preparation of pellets. mt.comspecac.com

The technique works by pressing a sample against a high-refractive-index crystal, typically diamond or germanium. specac.comspectroscopyonline.com An infrared beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. mt.com This creates an evanescent wave that penetrates a short distance (typically a few micrometers) into the sample, where it can be absorbed. mt.comspecac.com The attenuated energy is then detected, producing an infrared spectrum of the sample's surface layer. mt.com

For this compound, ATR-IR spectroscopy is an effective method for obtaining its vibrational spectrum. nih.gov The technique is particularly well-suited for this compound, which is a solid at room temperature. sigmaaldrich.com It provides clear spectral data, allowing for the identification of its characteristic functional groups, including the distinct carbonyl stretches of the aldehyde and ketone groups. researchgate.net

| Technique | Principle | Advantages for this compound | Reference |

|---|---|---|---|

| ATR-IR Spectroscopy | An evanescent wave generated by total internal reflection probes the sample surface. | Requires no sample preparation for the solid compound. Provides high-quality spectra of the neat substance. | mt.comspecac.comnih.gov |

| Spectral Information | Provides data on the vibrational modes of the molecule. | Allows for clear identification of the aldehyde (~1706 cm⁻¹) and ketone (~1687 cm⁻¹) C=O stretching frequencies. | researchgate.netnih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition and chemical state of atoms within the top 1 to 10 nanometers of a material's surface. researchgate.netwikipedia.org The method involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. eag.comkratos.com The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. kratos.comthermofisher.com

The binding energy of an electron is characteristic of the element from which it was ejected and is also sensitive to the element's local chemical environment (i.e., its oxidation state and bonding partners). researchgate.netkratos.com This allows XPS to provide detailed chemical information. eag.com

For a compound like this compound, an XPS analysis would provide:

Elemental Composition: It would confirm the presence of carbon and oxygen on the surface and quantify their relative amounts. researchgate.net

Chemical State Analysis: High-resolution scans of the Carbon 1s and Oxygen 1s regions would reveal different chemical states. For instance, the carbon spectrum could be deconvoluted to distinguish between carbons in the aromatic ring, the methyl group (C-C/C-H), the ketone carbonyl (C=O), and the aldehyde carbonyl (O=C-H). Similarly, the oxygen spectrum could differentiate between the two distinct carbonyl environments.

XPS is a powerful tool for surface characterization, and while specific studies on this compound are not prominent, the technique's capabilities make it highly suitable for analyzing the surface chemistry of this compound, for example, when adsorbed onto a catalyst or as a thin film. wikipedia.orgeag.com

| XPS Measurement | Information Obtainable for this compound | Reference |

|---|---|---|

| Survey Scan | Identification of all elements present on the surface (except H and He), primarily Carbon and Oxygen. Quantitative analysis of surface elemental composition. | researchgate.neteag.com |

| High-Resolution C 1s Scan | Distinction between different carbon environments: aromatic C-C/C-H, aliphatic C-C, ketone C=O, and aldehyde O=C-H based on small shifts in binding energy. | kratos.commolssi.org |

| High-Resolution O 1s Scan | Distinction between the oxygen atoms in the ketone and aldehyde carbonyl groups. | kratos.commolssi.org |

Compound Index

| Compound Name |

|---|

| This compound |

| 1-phenyl-2-trimethylsilylacetylene |

| Carbon |

| Oxygen |

Applications and Emerging Research Areas of 4 Acetylbenzaldehyde

Role as an Intermediate in Organic Synthesis

4-Acetylbenzaldehyde is a valuable intermediate in organic synthesis due to its unique bifunctional nature. The molecule possesses both an aldehyde (-CHO) and an acetyl (-COCH₃) group attached at the para positions of a benzene (B151609) ring. This structure allows for a diverse range of chemical transformations. The aldehyde and acetyl groups exhibit different reactivities, enabling selective reactions at one site while leaving the other intact for subsequent functionalization.

Key reactions involving this compound include:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 4-acetylbenzoic acid, using common oxidizing agents.

Reduction: Selective reduction of the aldehyde group to an alcohol is possible, yielding 4-acetylbenzyl alcohol. Conversely, the acetyl group can also be reduced.

Condensation Reactions: The aldehyde group readily undergoes condensation reactions, for instance with hydrazines to form hydrazones, which are themselves important precursors for various bioactive molecules.

This versatility makes this compound a key building block for constructing more complex organic compounds. Its synthesis is often achieved through methods like palladium-catalyzed cross-coupling reactions or the Friedel-Crafts acetylation of benzaldehyde (B42025) derivatives. ontosight.ai

Pharmaceutical and Agrochemical Precursor

The utility of this compound as a versatile intermediate extends significantly into the applied fields of pharmaceutical and agrochemical development. ontosight.ai Its reactive functional groups serve as handles for synthesizing a wide array of complex molecules with desired biological activities.

| Industry | Application of this compound |

| Pharmaceutical | Serves as a starting material or key intermediate for various classes of therapeutic agents. ontosight.ai |

| Agrochemical | Used in the development of derivatives for new pesticides and herbicides. |

Precursor for Therapeutic Agents

This compound is a recognized precursor in the synthesis of several classes of therapeutic agents. Its structure is a component of various bioactive molecules investigated for treating a range of conditions. For example, it is used in the synthesis of certain antihistamines, antipyretics, and anti-inflammatory agents. ontosight.ai

Research has highlighted its role as a precursor for kinase inhibitors, which are a critical class of drugs, particularly in oncology, that function by blocking the action of protein kinases. nih.gov Additionally, the compound is used to create antimicrobial agents. A common synthetic route involves the condensation of its aldehyde group with hydrazines to form hydrazone derivatives, which have demonstrated notable biological activity, including antitumor properties.

Derivatives in Pesticide and Herbicide Development

In the agrochemical sector, derivatives of this compound are utilized in the research and development of new pesticides and herbicides. The chemical framework of this compound provides a solid foundation for building molecules with specific toxicological profiles against pests and weeds while aiming for lower environmental impact. The ability to modify both the aldehyde and acetyl functional groups allows for the systematic alteration of a derivative's properties, such as its uptake, mode of action, and persistence in the target application.

Advanced Materials Science Applications

Beyond its role in life sciences, this compound is finding applications in the field of advanced materials science. Its capacity to be integrated into polymeric structures and to modify the surfaces of nanomaterials makes it a valuable compound for creating materials with novel electronic, optical, and sensing properties.

Integration into Schiff Base Polymers for Sensor Development

A significant application of this compound in materials science is its use in synthesizing Schiff base polymers. Schiff bases are compounds containing a carbon-nitrogen double bond (imine group) and are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. mdpi.com

When this compound reacts with a diamine, its aldehyde group forms an imine linkage, leading to the creation of a polymer chain. These polymers, known as poly(Schiff bases) or polyazomethines, often possess useful properties such as high thermal stability and electrical conductivity. bibliomed.org These characteristics make them excellent candidates for use in electronic devices, particularly as the active material in electrochemical sensors. bibliomed.org By modifying a glassy carbon electrode with a poly(Schiff base) film, for instance, a sensitive and reliable sensor can be developed for detecting specific analytes in pharmaceutical formulations or other samples. bibliomed.org

| Feature | Description |

| Reaction | Condensation of the aldehyde group of this compound with a primary amine. mdpi.com |

| Product | Schiff base polymer (Polyazomethine). bibliomed.org |

| Key Properties | Thermal stability, electrical conductivity, biocompatibility. bibliomed.org |

| Application | Active film on modified electrodes for electrochemical sensors. bibliomed.org |

Functionalized Graphene Nanomaterials

The functionalization of graphene and its derivatives, particularly graphene oxide (GO), is a major area of materials research aimed at tuning its properties for specific applications, including sensors and composites. nih.gov Graphene oxide is decorated with various oxygen-containing functional groups, such as hydroxyl, carboxyl, and epoxy groups, which can serve as anchor points for covalent functionalization. beilstein-journals.orgnih.gov

While direct functionalization of graphene with this compound is an emerging area, the chemical principles for such a modification are well-established. The functional groups of this compound, or its derivatives, can react with the oxygen groups on the GO surface. For example, a derivative of this compound containing a nucleophilic group (like a hydrazine) could react with the epoxy groups on the GO basal plane via an epoxy ring-opening reaction. beilstein-journals.orgmdpi.com This process would covalently graft the this compound moiety onto the graphene sheet, creating a new hybrid material. Such functionalized graphene could exhibit enhanced dispersibility or possess specific recognition capabilities for sensor development, leveraging the properties of both the graphene nanomaterial and the attached functional molecule. mdpi.com

Catalysis Research Involving this compound

The dual functionality of this compound makes it a prime candidate for research in catalysis, where selectivity and efficiency are paramount.

Asymmetric Catalysis for Enantioselective Derivatization

Asymmetric catalysis aims to create chiral molecules, which are crucial in pharmaceuticals and materials science. rsc.org The presence of two distinct carbonyl groups in this compound—an aldehyde and a ketone—presents a unique challenge and opportunity for selective chemical transformations. Researchers have explored the enantioselective reduction of the keto group while leaving the aldehyde group intact. For instance, the reduction of this compound using a chiral catalyst has been shown to produce the chiral alcohol, (R)-1-(4-formylphenyl)ethanol. researchgate.net This selective conversion highlights the potential to derivatize one functional group while preserving the other for subsequent reactions, a key strategy in the synthesis of complex chiral molecules. researchgate.net

The broader field of chiral aldehyde catalysis provides a framework for such transformations, offering methods for the asymmetric functionalization of various molecules. nih.gov These catalytic strategies are essential for producing optically active amines and amino acids, which are fundamental building blocks for many natural products and biologically significant molecules. nih.gov

Heterogeneous Catalysis with Solid Supports

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is highly valued in industrial processes for its ease of catalyst recovery and product purification. tandfonline.com this compound has been utilized in studies involving catalysts immobilized on solid supports like silica (B1680970). tandfonline.comresearchgate.net

One notable application is the chemoselective protection of the aldehyde group in this compound. researchgate.net Using a packed-bed reactor with a solid-supported catalyst, it is possible to selectively convert the aldehyde into a 1,3-dithiane, yielding 1-[4-(1,3-dithian-2-yl)phenyl]ethanone with high yield and purity. researchgate.net This demonstrates the ability of heterogeneous systems to control selectivity, an often-challenging task in standard batch reactions. researchgate.net

In another example, silica-supported orthophosphoric acid (H₃PO₄·SiO₂) has been used as a green, reusable heterogeneous catalyst for the chemoselective oxathioacetalization of the aldehyde group in this compound, achieving a 93% conversion. tandfonline.com The catalyst's reusability over several cycles without significant loss of activity underscores the practical and environmental benefits of this approach. tandfonline.com The development of such solid-supported catalysts is a significant area of research, aiming to create more sustainable and efficient chemical processes. nih.gov

Biological and Biochemical Research Applications

The reactivity of this compound and its derivatives has prompted investigations into their biological and biochemical effects.

Enzyme Kinetics and Mechanism Studies

Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions, providing insights into enzyme mechanisms, metabolic roles, and how their activity is controlled. whiterose.ac.uk this compound can serve as a substrate or probe in biochemical assays to investigate enzyme kinetics and mechanisms. The study of how enzymes interact with substrates helps to elucidate their catalytic mechanisms and the roles of specific functional groups at the active site. du.ac.in

Inhibitors are crucial tools in these studies, as they can modulate enzyme activity and help identify key components of the reaction pathway. du.ac.innih.gov While specific studies detailing this compound's role in the kinetics of a particular enzyme are part of niche research, its chemical structure makes it a suitable candidate for probing enzymes that act on aldehydes or ketones. The chemical mechanism of an enzyme describes how it transforms substrates into products, often studied using a combination of kinetic and other methods. nih.gov

Antimicrobial Properties

Derivatives of aldehydes have shown promise as antimicrobial agents. nih.gov Research has demonstrated that derivatives of this compound, such as those incorporating a thiazole (B1198619) or thiosemicarbazide (B42300) scaffold, possess significant biological activities. scielo.brmdpi.com For instance, certain 1,3-thiazole derivatives have exhibited notable antibacterial activity against isolates from clinical mastitis, including Corynebacterium spp. and Enterobacteriaceae. scielo.br